molecular formula C10H22Cl2N4 B15299102 1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride

1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride

Cat. No.: B15299102
M. Wt: 269.21 g/mol
InChI Key: LVIYLNPXPXHMTA-UHFFFAOYSA-N
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Description

1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a diethylamino group and a methanamine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

The synthesis of 1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the diethylamino group: This step involves the alkylation of the pyrazole ring with diethylamine, often using alkyl halides or other suitable alkylating agents.

    Addition of the methanamine group: This can be done through reductive amination, where the pyrazole derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of the dihydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of any oxidized functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or the methanamine group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the pyrazole ring or the removal of substituents.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:

    1-{5-[(diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride: This compound has a similar diethylamino group but differs in the ring structure and substituents.

    1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride: This compound has a cyclopropane ring instead of a pyrazole ring.

    N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride: This compound has a similar pyrazole ring but differs in the substituents and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H22Cl2N4

Molecular Weight

269.21 g/mol

IUPAC Name

N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylethanamine;dihydrochloride

InChI

InChI=1S/C10H20N4.2ClH/c1-4-14(5-2)8-10-9(6-11)7-12-13(10)3;;/h7H,4-6,8,11H2,1-3H3;2*1H

InChI Key

LVIYLNPXPXHMTA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=NN1C)CN.Cl.Cl

Origin of Product

United States

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